
2,9-Dimethyldec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyldec-5-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is notable for its structural configuration, which includes two methyl groups attached to the ninth and second carbon atoms of a decene chain. The presence of the double bond at the fifth carbon atom gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyldec-5-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,9-dimethylnonane, followed by dehydrogenation to introduce the double bond at the fifth carbon position. This process typically requires the use of catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyldec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can yield 2,9-dimethyldecane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: 2,9-Dimethyldec-5-en-1-ol, 2,9-Dimethyldec-5-one.
Reduction: 2,9-Dimethyldecane.
Substitution: 2,9-Dimethyl-5-chlorodecane, 2,9-Dimethyl-5-bromodecane.
Scientific Research Applications
2,9-Dimethyldec-5-ene finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,9-Dimethyldec-5-ene involves its interaction with molecular targets through its double bond. The compound can participate in electrophilic addition reactions, where the double bond acts as a nucleophile, reacting with electrophiles to form new chemical bonds. This reactivity is crucial in its role in various chemical transformations and applications.
Comparison with Similar Compounds
2,9-Dimethyldecane: Lacks the double bond, making it less reactive in certain chemical reactions.
2,9-Dimethyl-5-decyne: Contains a triple bond, leading to different reactivity and applications.
2,9-Dimethyl-5-chlorodecane: A halogenated derivative with distinct chemical properties.
Uniqueness: 2,9-Dimethyldec-5-ene is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. The presence of the double bond at the fifth carbon atom allows for a range of chemical transformations that are not possible with its saturated or triple-bonded analogs.
Properties
CAS No. |
123133-29-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,9-dimethyldec-5-ene |
InChI |
InChI=1S/C12H24/c1-11(2)9-7-5-6-8-10-12(3)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
SYKROBDCYKRFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


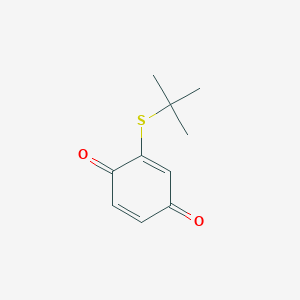
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
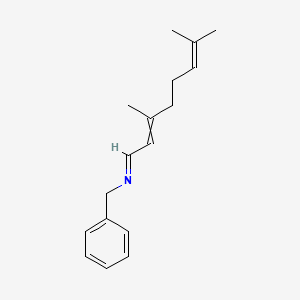

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
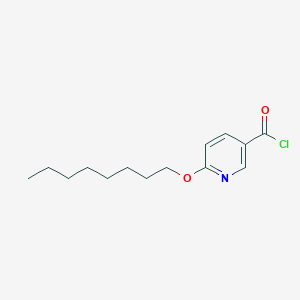
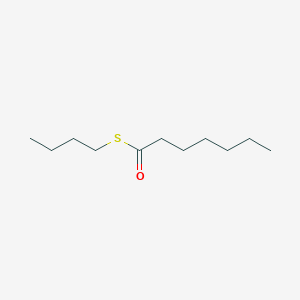
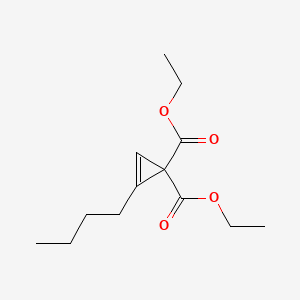
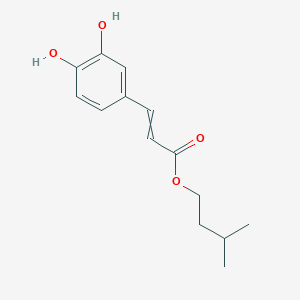
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)

